

Application of Scandium Nitrate in Aerospace Aluminum Alloys: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Scandium nitrate*

Cat. No.: *B080576*

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Introduction

The addition of scandium to aluminum alloys imparts significant enhancements in mechanical properties, weldability, and thermal stability, making these materials highly desirable for demanding aerospace applications. **Scandium nitrate** serves as a crucial precursor material for introducing scandium into aluminum melts, typically through its conversion to scandium oxide and subsequent production of an Al-Sc master alloy. These application notes provide a comprehensive overview of the role of scandium in aerospace alloys, detailing the quantitative effects on material properties and providing standardized experimental protocols for its incorporation and characterization.

The primary mechanisms behind the remarkable improvements observed in scandium-containing aluminum alloys are grain refinement and precipitation hardening. During solidification, primary Al_3Sc particles act as potent nucleating agents for aluminum grains, resulting in a significantly finer and more uniform grain structure. Subsequent heat treatment promotes the formation of fine, coherent, and thermally stable Al_3Sc precipitates within the aluminum matrix. These precipitates effectively impede dislocation motion, leading to substantial increases in strength and hardness.

Data Presentation: Quantitative Effects of Scandium Addition

The following tables summarize the quantitative impact of scandium additions on the mechanical properties of common aerospace aluminum alloys.

Alloy System	Scandium Content (wt.%)	Condition	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)	Reference
AA7075	0	T6	434 - 476	510 - 538	5 - 8	[1]
0.23	As-cast	324.3	468.8	-	[2]	
0.23	T6	335.49	485.8	-	[2]	
AA7010	0 (base)	Welded	-	-	-	[3]
with Sc addition	Welded	Improved strength and ductility	[3]			
Al-Mg-Sc (Scalmalloy®)	~0.6-0.8	Heat Treated	469 ± 10	495 ± 5	13 ± 3	[4][5]
~0.6-0.8	As-printed	287	364	-	[6]	
~0.6-0.8	Peak Hardened	468	517	-	[6]	
AA5028-H116 (Al-Mg-Sc)	-	Additively Manufactured	5% higher than 7075-T6	0.52% higher than 7075-T6	Equivalent to 7075-T6	[7]

Alloy System	Scandium Content (wt.%)	Grain Size	Reference
Pure Aluminum	0	860 μm	[8]
0.2	830 μm	[8]	
0.5	700 μm	[8]	
0.7	40 μm	[8]	
AA6086	0	-	[9]
0.2	Decreased by ~40%	[9]	

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanism by which **scandium nitrate**, as a precursor, leads to enhanced properties in aluminum alloys.



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Caption: Pathway from **scandium nitrate** to enhanced alloy properties.

Experimental Protocols

Protocol 1: Synthesis of Al-Sc Master Alloy from Scandium Nitrate

This protocol outlines the two-stage process of first converting **scandium nitrate** to scandium oxide, followed by the aluminothermic reduction of the oxide to form an Al-Sc master alloy.

Stage 1: Calcination of **Scandium Nitrate** to Scandium Oxide

- Materials and Equipment:
 - **Scandium nitrate** hydrate ($\text{Sc}(\text{NO}_3)_3 \cdot x\text{H}_2\text{O}$)
 - High-purity alumina or porcelain crucible
 - High-temperature muffle furnace with programmable controller
 - Analytical balance
- Procedure:
 1. Accurately weigh a desired amount of **scandium nitrate** hydrate and place it in the crucible.
 2. Place the crucible in the muffle furnace.
 3. Program the furnace to ramp up the temperature at a controlled rate (e.g., 5-10°C/minute) to the target calcination temperature. A temperature of 700°C is typically sufficient for complete decomposition.
 4. Hold the furnace at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete conversion to scandium oxide (Sc_2O_3).
 5. After the holding period, turn off the furnace and allow it to cool down to room temperature naturally.
 6. Carefully remove the crucible containing the white scandium oxide powder.

Stage 2: Aluminothermic Reduction of Scandium Oxide

- Materials and Equipment:

- Synthesized scandium oxide (Sc_2O_3)
- High-purity aluminum (ingots or powder)
- Flux (e.g., a mixture of NH_4HF_2 , NaF , and alkali metal chlorides)[[10](#)]
- Graphite or alumina crucible
- Induction or resistance furnace capable of reaching 850-1100°C
- Inert atmosphere (e.g., argon) supply
- Casting mold

- Procedure:
 1. Thoroughly mix the scandium oxide, flux, and aluminum in the desired ratio. For a 2 wt.% Sc master alloy, a common target, the ratio of components should be calculated accordingly.
 2. Place the mixture into the crucible and position it in the furnace.
 3. Purge the furnace with an inert gas like argon and maintain a positive pressure throughout the process.
 4. Heat the crucible to a temperature between 850-1100°C to melt the components and initiate the reduction reaction.[[10](#)]
 5. Hold the melt at this temperature for at least 30 minutes, with occasional stirring if possible, to ensure a complete reaction and homogenization.[[10](#)]
 6. After the holding time, skim off the slag (dross) from the surface of the molten alloy.
 7. Pour the molten Al-Sc master alloy into a preheated mold and allow it to solidify.

Protocol 2: Preparation of Scandium-Modified Aerospace Aluminum Alloy

- Materials and Equipment:
 - Base aluminum alloy (e.g., AA7075, Al-Mg alloy)
 - Al-Sc master alloy (prepared as in Protocol 1)
 - Melting furnace
 - Degassing equipment (e.g., rotary impeller with argon)
 - Casting mold
- Procedure:
 1. Melt the base aluminum alloy in the furnace under a protective atmosphere.
 2. Once the base alloy is fully molten and at the desired temperature (typically 720-750°C), add the calculated amount of Al-Sc master alloy to achieve the target scandium concentration in the final alloy.
 3. Stir the melt gently to ensure complete dissolution and uniform distribution of the scandium.
 4. Perform degassing to remove dissolved hydrogen.
 5. Skim the surface of the melt to remove any dross.
 6. Cast the molten alloy into the desired shape (e.g., ingots for rolling or forging, or specific test specimen molds).

Protocol 3: Heat Treatment of Scandium-Modified 7075 Aluminum Alloy

This protocol describes a typical T6 temper heat treatment for a scandium-modified 7075 aluminum alloy.

- Solution Heat Treatment:

1. Place the as-cast or wrought alloy components in a furnace.
2. Heat the alloy to a temperature between 450-480°C.[11]
3. Hold at this temperature for a sufficient time to allow the soluble alloying elements to dissolve into the aluminum matrix (e.g., 2 hours).[12]
4. Rapidly quench the components in water to retain the supersaturated solid solution.

- Artificial Aging (Precipitation Hardening):
 1. After quenching, place the components in an aging oven.
 2. Heat to a temperature of 120°C.[11]
 3. Age for 24 hours to allow for the controlled precipitation of strengthening phases, including Al₃Sc.[11]
 4. Remove the components from the oven and allow them to cool to room temperature.

Protocol 4: Mechanical and Microstructural Characterization

1. Metallographic Sample Preparation (ASTM E3)[9][13]
 - Section the sample from the area of interest.
 - Mount the sample in a polymer resin.
 - Grind the sample surface using successively finer silicon carbide papers (e.g., 180, 240, 400, 600, 800, 1200 grit) with water as a lubricant.
 - Polish the sample using diamond suspensions on polishing cloths (e.g., 9 µm, 3 µm, 1 µm).
 - Perform a final polish with a colloidal silica suspension.
 - Etch the polished surface with a suitable reagent (e.g., Keller's reagent) to reveal the microstructure.

2. Grain Size Determination (ASTM E112)[14][15]

- Examine the prepared metallographic sample under an optical microscope.
- Use the comparison method, planimetric method, or intercept method as described in ASTM E112 to determine the average grain size.

3. Tensile Testing (ASTM E8/E8M)[8][16]

- Machine tensile specimens from the heat-treated alloy according to the dimensions specified in ASTM E8.
- Conduct the tensile test using a universal testing machine at a constant strain rate.
- Record the load and elongation data to determine yield strength, ultimate tensile strength, and percent elongation.

4. Weldability Testing

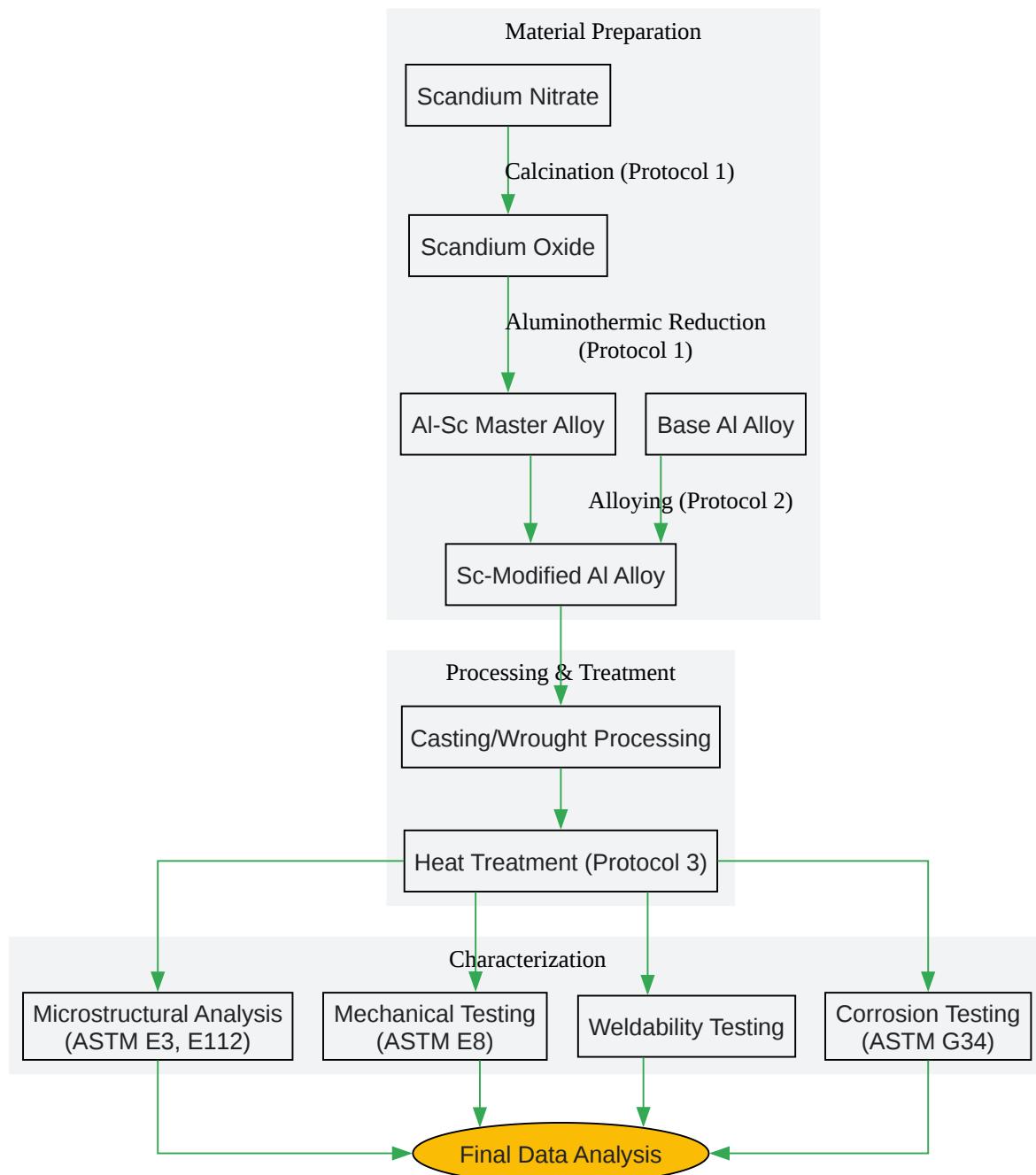
- Houldcroft Test: This test uses a "fishbone" shaped specimen with slots of increasing length to assess solidification cracking susceptibility. A weld bead is deposited along the centerline, and the length of the resulting crack provides a measure of weldability.[17]
- Varestraint Test: This test involves bending the specimen to a predetermined radius while a weld bead is being deposited, thus applying a controlled amount of strain. The extent of cracking is measured to quantify hot cracking susceptibility.[18]

5. Corrosion Testing (ASTM G34 - EXCO Test)[2][19][20][21]

- Prepare specimens from the 7xxx series alloy.
- Immerse the specimens in the EXCO test solution (4.0 M NaCl, 0.5 M KNO₃, and 0.1 M HNO₃) for a specified duration (typically 48 hours for 7xxx series).
- After immersion, visually examine the specimens for signs of exfoliation corrosion and rate the degree of attack according to the standard's photographic guide.

Experimental Workflow

The following diagram illustrates the complete experimental workflow from the precursor material to the final characterization of the scandium-modified aluminum alloy.

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Caption: Workflow for scandium-modified aluminum alloy development.

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